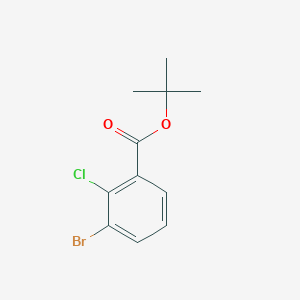

tert-Butyl 3-bromo-2-chlorobenzoate

Description

Contextualizing Halogenated Benzoate (B1203000) Esters within Contemporary Organic Synthesis

Halogenated benzoate esters represent a cornerstone class of compounds in the field of organic chemistry. These aromatic esters, characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a carboxylate ester group, serve as highly versatile synthetic intermediates. Their utility stems from the unique electronic properties conferred by the halogen and ester functionalities, which allow for a wide array of chemical transformations. In contemporary organic synthesis, these compounds are not typically end-products themselves but are prized as foundational building blocks for constructing more complex molecular architectures. They are instrumental in the synthesis of pharmaceuticals, agrochemicals, polymers, and specialty materials. The presence of halogens (F, Cl, Br, I) on the benzene ring provides reactive handles for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The Unique Significance of Dihalo-substituted Benzoate Ester Architectures

Within the broader family of halogenated benzoates, dihalo-substituted variants possess unique strategic importance. The presence of two halogen atoms on the aromatic ring introduces a higher level of complexity and synthetic potential. When the two halogens are different, as in bromo-chloro substituted benzoates, they often exhibit differential reactivity. This allows for selective, stepwise functionalization of the aromatic core. For instance, a bromine atom might be selectively targeted in a palladium-catalyzed cross-coupling reaction while the chlorine atom remains intact for a subsequent, different transformation. This orthogonal reactivity is a powerful tool for synthetic chemists, enabling the controlled and regioselective construction of polysubstituted aromatic systems. Such precise control is critical in the synthesis of complex target molecules, particularly in medicinal chemistry, where specific substitution patterns are often required for biological activity. Dihalo-substituted benzoic acids and their esters are key starting materials for various therapeutic agents, including antidiabetic drugs. google.com

Positioning tert-Butyl 3-bromo-2-chlorobenzoate within Current Research Landscape

This compound is a specialized reagent that exemplifies the strategic design of modern synthetic building blocks. Its structure is tailored for specific applications where controlled, sequential modification of a benzene ring is required.

Key Structural Features:

Dihalo-substitution: The vicinal (ortho) arrangement of bromine and chlorine atoms creates a sterically hindered and electronically distinct environment, influencing the regioselectivity of subsequent reactions. The bromine atom is typically more reactive in standard palladium-catalyzed cross-coupling reactions than the chlorine atom, allowing for selective functionalization at the 3-position.

tert-Butyl Ester: The bulky tert-butyl group serves as a protecting group for the carboxylic acid. It is stable under a variety of reaction conditions, including those used for many coupling reactions, but can be selectively removed under acidic conditions to reveal the free carboxylic acid for further modification, such as amide bond formation.

This compound is primarily utilized as an intermediate in multi-step synthetic sequences. It is derived from its corresponding carboxylic acid, 3-bromo-2-chlorobenzoic acid, which is a known precursor in the synthesis of pharmaceuticals, pesticides, and dyes. The ester form allows for better solubility in organic solvents and prevents the acidic proton of the carboxylic acid from interfering with certain organometallic reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1880289-79-1 chemicalbook.com |

| Molecular Formula | C₁₁H₁₂BrClO₂ |

| Molecular Weight | 291.57 g/mol |

Table 2: Properties of the Precursor Acid: 3-Bromo-2-chlorobenzoic acid

| Property | Value |

|---|---|

| CAS Number | 56961-27-4 chemicalbook.comsynthonix.com |

| Molecular Formula | C₇H₄BrClO₂ chemicalbook.comsynthonix.com |

| Molecular Weight | 235.46 g/mol chemicalbook.comsynthonix.com |

| Melting Point | 168-169 °C chemicalbook.com |

| Appearance | White to pale yellow crystalline solid |

Historical Trajectories and Evolution of Benzoate Chemistry Relevant to Halogenation

The chemistry of benzoates is intrinsically linked to the history of its parent compound, benzoic acid, which was discovered in the 16th century. wikipedia.org For many years, it was sourced from gum benzoin. wikipedia.org The industrial-scale synthesis of benzoic acid and its derivatives, including esters, paved the way for their widespread use. wikipedia.org The esterification of benzoic acid, a fundamental acid-catalyzed reaction with alcohols, has been a staple of organic chemistry for over a century. wikipedia.org

The halogenation of aromatic compounds, a key process for producing halogenated benzoates, has undergone significant evolution. Early methods involved direct reaction with elemental halogens like bromine (Br₂) or chlorine (Cl₂). However, benzene and its simple derivatives are relatively unreactive towards halogens due to their aromatic stability. wikipedia.org A major breakthrough was the use of Lewis acid catalysts, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), which polarize the halogen-halogen bond, creating a much stronger electrophile that can be attacked by the aromatic ring. wikipedia.org This process is known as electrophilic aromatic substitution and remains a fundamental reaction. wikipedia.org

The development of this mechanism has historical roots stretching back to the late 19th century, with significant contributions from chemists like Henry Armstrong, who proposed early versions of the intermediates involved. ic.ac.uk Over the 20th century, the understanding and application of this reaction matured, leading to the development of more selective and milder halogenating agents, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), which offer better control over the reaction and are easier to handle. rsc.org The challenge has always been to control the regioselectivity (i.e., the position of halogenation) on substituted benzene rings, an issue governed by the electronic nature of the substituents already present on the ring. youtube.com The synthesis of specifically substituted compounds like this compound is a testament to the high degree of control achieved in modern synthetic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-bromo-2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)7-5-4-6-8(12)9(7)13/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVJKLDCIWEHNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C(=CC=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Tert Butyl 3 Bromo 2 Chlorobenzoate

Direct Synthesis Strategies for tert-Butyl 3-bromo-2-chlorobenzoate

The direct synthesis of this compound would involve first creating the tert-butyl ester of a simpler benzoic acid, followed by sequential halogenation. However, this route is complicated by the directing effects of the substituents on the aromatic ring.

Esterification Approaches for tert-Butyl Ester Formation

The formation of a tert-butyl ester from a carboxylic acid is a common transformation in organic synthesis, often employed to protect the carboxylic acid group due to the ester's stability and its ease of removal under acidic conditions. For the synthesis of this compound, the key step is the esterification of 3-bromo-2-chlorobenzoic acid.

Several established methods can be employed for this transformation:

Acid-Catalyzed Esterification with Isobutylene (B52900): A traditional and industrially common method involves the reaction of the carboxylic acid with isobutylene gas in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The isobutylene acts as a source of the tert-butyl carbocation, which is then attacked by the carboxylate.

Reaction with Di-tert-butyl Dicarbonate (B1257347) (Boc)₂O: A widely used laboratory-scale method involves activating the carboxylic acid with di-tert-butyl dicarbonate in the presence of a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP). researchgate.net This method is known for its mild conditions and clean reaction profile, as the byproducts, tert-butanol (B103910) and carbon dioxide, are volatile. researchgate.net

Modern Catalytic Methods: Recent advancements have introduced novel catalytic systems for tert-butylation. One such method employs bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which has been shown to efficiently produce tert-butyl esters from various carboxylic acids under mild conditions. epa.gov Another green chemistry approach utilizes electromagnetic milling with (Boc)₂O under solvent-free and base-free conditions. orgsyn.org

The choice of method depends on the scale of the synthesis, the sensitivity of the substrate, and the desired purity of the final product.

Table 1: Comparison of Esterification Methods for tert-Butyl Ester Formation

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | Isobutylene, H₂SO₄ (cat.) | Anhydrous conditions, often in an organic solvent | Cost-effective for large scale, uses simple reagents | Requires handling of corrosive acid and gaseous isobutylene |

| Di-tert-butyl Dicarbonate | (Boc)₂O, DMAP (cat.) | Room temperature, organic solvent (e.g., DCM, THF) | Mild conditions, volatile byproducts, high yields researchgate.net | Higher reagent cost compared to isobutylene |

Regioselective Halogenation on Benzoate (B1203000) Scaffolds

The direct halogenation of a pre-existing tert-butyl benzoate scaffold to introduce chlorine at the 2-position and bromine at the 3-position is synthetically challenging due to issues of regioselectivity. The ester group is a deactivating, meta-directing group in electrophilic aromatic substitution.

Starting with tert-butyl 2-chlorobenzoate (B514982), the introduction of a bromine atom at the adjacent 3-position is not favored under standard electrophilic aromatic substitution conditions. The chloro group is an ortho-, para-director, while the tert-butoxycarbonyl group directs meta. This conflict in directing effects would likely lead to a mixture of products, with bromination occurring at positions 4 and 5, rather than the desired 3-position.

Modern palladium-catalyzed C-H activation strategies have been developed for meta-C–H bromination of benzoic acid derivatives, but these methods would not achieve the required ortho-bromination relative to the chlorine atom. chemicalbook.com Therefore, direct bromination of the tert-butyl 2-chlorobenzoate scaffold is not considered a viable primary synthetic route.

Similarly, attempting to chlorinate tert-butyl 3-bromobenzoate to introduce a chlorine atom at the 2-position would face significant regiochemical hurdles. The bromine atom is an ortho-, para-director, and the ester group is a meta-director. Electrophilic chlorination would likely yield a complex mixture of isomers, making the isolation of the desired this compound difficult and inefficient.

Due to these regioselectivity challenges, the most practical and reliable synthetic strategy involves preparing the correctly substituted benzoic acid precursor first, followed by esterification.

Synthesis of Key Precursors: Focus on 3-Bromo-2-chlorobenzoic Acid

The synthesis of the target compound hinges on the successful preparation of the key intermediate, 3-bromo-2-chlorobenzoic acid. While many synthetic routes are documented for the isomeric 5-bromo-2-chlorobenzoic acid, the synthesis of the 3-bromo-2-chloro isomer is less common but achievable through specific methodologies. patsnap.comgoogle.comgoogle.comwipo.intgoogle.com

Synthetic Routes via Bromination of Chlorobenzoic Acid Derivatives

The most logical starting material for the synthesis of 3-bromo-2-chlorobenzoic acid is a readily available chlorobenzoic acid derivative.

A powerful strategy for achieving substitution adjacent to an existing group is directed ortho-metalation (DoM) . This approach utilizes a directing group on the aromatic ring to guide a strong base to deprotonate the adjacent ortho-position, creating a carbanion that can then be trapped by an electrophile.

In a relevant study, 3-chlorobenzoic acid was successfully metalated at the 2-position using a hindered lithium amide base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) at low temperatures (-50 °C). nih.govacs.org This generates a lithium 3-chloro-2-lithiobenzoate dianion. nih.govacs.org This highly reactive intermediate can then be quenched with an appropriate electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromotetrachloroethane, to introduce the bromine atom at the 2-position, yielding the desired 3-bromo-2-chlorobenzoic acid after acidic workup.

Table 2: Directed ortho-Metalation for Synthesis of 2-Substituted-3-chlorobenzoic Acids

| Starting Material | Base | Conditions | Electrophile (EX) | Product | Reference |

|---|

While the reference demonstrates the principle with other electrophiles, quenching with a bromine source is a standard extension of this methodology.

This directed metalation pathway offers a regiochemically controlled route to the required 3-bromo-2-chlorobenzoic acid precursor, overcoming the limitations of classical electrophilic substitution reactions.

Preparation through Hydrolysis of Halogenated Benzonitrile (B105546) Intermediates

A common pathway to synthesize substituted benzoic acids, which are precursors to their ester derivatives, involves the hydrolysis of benzonitrile compounds. For this compound, the synthesis logically begins with a corresponding di-halogenated benzonitrile.

The synthetic sequence typically starts with 2-chlorobenzonitrile. This starting material undergoes electrophilic aromatic substitution, specifically bromination, to introduce a bromine atom onto the aromatic ring. The directing effects of the chloro and cyano groups guide the incoming bromine to the desired position, yielding 3-bromo-2-chlorobenzonitrile (B1292744).

The crucial step is the hydrolysis of the nitrile group (-CN) of 3-bromo-2-chlorobenzonitrile to a carboxylic acid group (-COOH). This transformation is generally accomplished under acidic or basic conditions. Alkaline hydrolysis, for instance, involves heating the nitrile with an aqueous solution of a base like sodium hydroxide, which produces the sodium salt of the carboxylic acid. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate salt to yield 3-bromo-2-chlorobenzoic acid.

The final step is the esterification of 3-bromo-2-chlorobenzoic acid to form the tert-butyl ester. A direct Fischer esterification with tert-butanol is often challenging due to steric hindrance from the bulky tert-butyl group and the ortho-chloro substituent. A more effective method involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with tert-butanol in the presence of a non-nucleophilic base like pyridine. Alternatively, isobutylene can be used as the source of the tert-butyl group in the presence of a strong acid catalyst.

Table 1: Reaction Pathway via Benzonitrile Hydrolysis

| Step | Reactant(s) | Reagent(s) | Product |

|---|---|---|---|

| 1. Bromination | 2-chlorobenzonitrile | Br₂, FeBr₃ | 3-bromo-2-chlorobenzonitrile |

| 2. Hydrolysis | 3-bromo-2-chlorobenzonitrile | NaOH(aq), then H₃O⁺ | 3-bromo-2-chlorobenzoic acid |

Exploration of Novel and Green Chemistry Synthetic Routes

In line with the principles of green chemistry, which aim to reduce waste and utilize more environmentally benign processes, novel synthetic routes for compounds like this compound are being explored. These methods focus on minimizing hazardous solvents, using recyclable catalysts, and improving energy efficiency. wjpmr.com

One green approach targets the esterification step. Instead of using corrosive liquid acids like concentrated sulfuric acid, which are difficult to separate and recycle, solid acid catalysts can be employed. google.com Materials such as sulfonic acid-functionalized resins are effective, environmentally friendly alternatives. google.com These catalysts are easily filtered from the reaction mixture and can be reused, reducing waste and simplifying product purification. google.com

Mechanochemistry offers another innovative, solvent-free approach. nih.gov For related transformations like bromoesterification, mechanical milling has been shown to facilitate reactions between reactants in their solid state, eliminating the need for bulk solvents. nih.gov This technique could potentially be applied to the synthesis of the target molecule, significantly reducing the environmental impact.

Microwave-assisted synthesis represents a further green alternative that can dramatically shorten reaction times and improve energy efficiency compared to conventional heating methods. ijsdr.org The esterification of benzoic acids with alcohols, for example, has been successfully accelerated under microwave irradiation, often leading to higher yields in a fraction of the time. ijsdr.org

Table 2: Comparison of Green Synthesis Strategies for Esterification

| Strategy | Catalyst/Method | Advantages |

|---|---|---|

| Solid Acid Catalysis | Sulfonic Acid Resin | Recyclable catalyst, non-corrosive, easy product separation. google.com |

| Mechanochemistry | Ball Milling | Solvent-free, reduced waste, potential for high efficiency. nih.gov |

Reaction Optimization and Yield Enhancement Studies

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while ensuring the process is efficient and scalable. Key parameters that are typically investigated include the choice of catalyst, solvent, reaction temperature, and concentration of reactants.

In syntheses involving multiple steps, each stage must be optimized. For the initial bromination, controlling the stoichiometry of bromine and the catalyst (e.g., FeBr₃) is essential to prevent over-bromination and the formation of unwanted isomers. For the final esterification step, particularly when dealing with sterically hindered substrates, optimization is crucial. Studies on similar transformations have shown that catalyst loading can have a significant impact; for some reactions, increasing the catalyst concentration can substantially improve yields for less reactive substrates. acs.org

The choice of solvent can also influence reaction outcomes. A systematic screening of various aprotic and protic solvents may be conducted to find the optimal medium that maximizes solubility of reactants while facilitating the desired chemical transformation. Temperature control is paramount, as side reactions can become more prevalent at elevated temperatures, leading to lower yields and more complex purification procedures.

A batch-to-batch optimization strategy can be employed where data from one run is used to adjust parameters for subsequent batches to systematically improve the yield. This iterative approach allows for fine-tuning of the reaction conditions to achieve the highest possible efficiency.

Table 3: Key Parameters for Reaction Optimization

| Parameter | Considerations for Optimization | Potential Impact on Yield/Purity |

|---|---|---|

| Catalyst | Type (e.g., Lewis acid, solid acid), Loading (mol%) | Can dramatically affect reaction rate and selectivity. acs.org |

| Solvent | Polarity, aprotic vs. protic | Affects reactant solubility and reaction mechanism. |

| Temperature | Reaction kinetics vs. side reactions | Balancing reaction rate with the prevention of byproduct formation. |

| Reactant Ratio | Stoichiometry of reactants | Can drive the reaction to completion and minimize unreacted starting materials. |

| Concentration | Molarity of reactants in solvent | Can influence reaction rate and, in some cases, the reaction pathway. acs.org |

Stereochemical Considerations in Related Halogenated Benzoate Syntheses

The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exhibit stereoisomerism. Its synthesis does not require control over stereocenters. However, stereochemistry is a fundamental concept in the synthesis of many related halogenated organic compounds where chirality is present. nih.gov

For instance, in the halogenation of an alkene substrate that leads to a chiral product, the stereochemical outcome of the reaction is critical. The addition of halogens like Br₂ or Cl₂ to a double bond typically proceeds through a cyclic halonium ion intermediate. libretexts.org The subsequent nucleophilic attack by the halide ion occurs from the side opposite to the halonium ion ring (anti-addition), which dictates the relative stereochemistry of the two newly formed carbon-halogen bonds. libretexts.orgyoutube.com If the starting alkene is itself chiral or if chiral reagents are used, specific stereoisomers can be selectively produced. nih.gov

In the context of electrophilic aromatic substitution on a pre-existing chiral molecule containing a benzene (B151609) ring, the chiral center can influence the reaction's stereoselectivity. While the substitution pattern on the ring is governed by the electronic properties of the substituents (regioselectivity), the presence of a nearby stereocenter could, in principle, create a diastereomeric preference for the approach of the electrophile, although this effect is often minimal for aromatic systems.

Therefore, while the synthesis of this compound itself is stereochemically straightforward, the principles of stereocontrol are highly relevant in the broader field of halogenated compound synthesis. google.comnih.gov Should a synthetic target based on the halogenated benzoate scaffold contain chiral elements, methods such as asymmetric catalysis or the use of chiral auxiliaries would become necessary to control the three-dimensional arrangement of atoms in the final product. google.com

Advanced Reaction Mechanisms and Chemical Transformations of Tert Butyl 3 Bromo 2 Chlorobenzoate

Electrophilic Aromatic Substitution Reactivity on the Benzoate (B1203000) Ring System

The benzene (B151609) ring of tert-Butyl 3-bromo-2-chlorobenzoate is substituted with three distinct groups: a bromine atom at position 3, a chlorine atom at position 2, and a tert-butoxycarbonyl group at position 1. The reactivity of the ring towards electrophilic aromatic substitution (EAS) is governed by the cumulative electronic and steric effects of these substituents.

Nucleophilic Aromatic Substitution Processes and Halogen Functionalization

The primary utility of this compound in synthesis lies in the functionalization of its carbon-halogen bonds. These positions are susceptible to a variety of nucleophilic substitution processes, most notably through organometallic intermediates and transition metal-catalyzed reactions.

Halogen-Metal Exchange Reactions: Lithiation and Grignard Formation

Halogen-metal exchange offers a direct method to convert the carbon-halogen bond into a carbon-metal bond, creating a potent nucleophilic aryl species that can react with various electrophiles. This transformation is highly dependent on the halogen involved. The carbon-bromine bond is significantly more susceptible to exchange than the carbon-chlorine bond.

This reaction is typically performed at very low temperatures (e.g., -78 °C to -100 °C) using organolithium reagents such as n-butyllithium or tert-butyllithium. tcnj.edu The low temperature is crucial to ensure chemoselectivity, preventing the highly basic organolithium reagent from attacking the electrophilic ester carbonyl group. tcnj.edu The reaction proceeds selectively at the C-Br bond, yielding an aryllithium intermediate. This intermediate can then be quenched with a range of electrophiles to introduce new functional groups at the 3-position.

While Grignard reagent formation via direct reaction with magnesium metal is possible, the lithiation route is often more common and reliable for this type of selective transformation. A combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi has also been shown to be effective for Br-Mg exchange on sensitive substrates. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation, and this compound is an ideal substrate for these transformations due to its dihalogenated nature. These reactions typically involve a palladium catalyst and allow for the selective functionalization of the C-Br and C-Cl bonds. nih.govnih.govnih.govorganic-chemistry.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid/ester) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | C-C |

| Heck | Alkene | Pd(0) catalyst, Base (e.g., Et₃N) | C-C (alkenyl) |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst (optional), Base (e.g., amine) | C-C (alkynyl) |

| Negishi | Organozinc compound | Pd(0) or Ni(0) catalyst (e.g., Pd(P(t-Bu)₃)₂) | C-C |

| Buchwald-Hartwig | Amine | Pd(0) catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | C-N |

The key to the selective functionalization of this compound lies in the different reactivities of the C-Br and C-Cl bonds in the context of transition metal catalysis. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.

The C-Br bond undergoes oxidative addition much more readily than the C-Cl bond. This is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This difference in reactivity allows for highly selective coupling reactions to occur at the C-3 (bromo) position while leaving the C-2 (chloro) position intact, provided that mild reaction conditions are employed. nih.gov

| Parameter | C-Br Bond | C-Cl Bond |

| Relative Reactivity in Oxidative Addition | High | Low |

| Bond Dissociation Energy (approx.) | ~71 kcal/mol | ~84 kcal/mol |

| Typical Reaction Conditions | Mild (e.g., lower temperatures, less activating ligands) | Harsher (e.g., higher temperatures, more electron-rich ligands) |

The reactivity of halogens generally follows the trend I > Br > Cl > F in these coupling reactions. savemyexams.comyoutube.comyoutube.com

The differential reactivity between the bromine and chlorine substituents enables remarkable chemo- and regioselectivity. It is possible to perform sequential cross-coupling reactions, first at the more reactive C-Br bond and subsequently at the less reactive C-Cl bond.

For instance, a Suzuki coupling could be performed under mild conditions to introduce an aryl or alkyl group at the C-3 position. Following purification, the resulting tert-butyl 2-chloro-3-arylbenzoate can be subjected to a second, different coupling reaction, such as a Buchwald-Hartwig amination, under more forcing conditions (e.g., using a more electron-rich phosphine (B1218219) ligand and higher temperature) to functionalize the C-2 position. nih.gov This stepwise approach allows for the controlled and predictable synthesis of complex, tri-substituted benzene derivatives from a single, readily available starting material.

Hydrolytic and Transesterification Pathways of the Ester Moiety

The tert-butyl ester moiety provides a useful protecting group for the carboxylic acid functionality. Its stability and cleavage are highly dependent on the reaction conditions.

Hydrolysis: The tert-butyl ester is notably resistant to base-mediated hydrolysis (saponification) due to the steric hindrance of the bulky tert-butyl group, which prevents nucleophilic attack at the carbonyl carbon. amelica.orgarkat-usa.org While some methods for alkaline hydrolysis exist, they often require harsh non-aqueous conditions. arkat-usa.org

However, the ester is readily cleaved under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent leads to the formation of the corresponding carboxylic acid (3-bromo-2-chlorobenzoic acid) and isobutylene (B52900) gas via an E1 elimination mechanism. This orthogonality makes the tert-butyl ester a valuable protecting group in multi-step syntheses where base-labile groups are present. researchgate.net

Transesterification: It is also possible to convert the tert-butyl ester into other esters through transesterification. This process can be catalyzed by various systems. For example, borane (B79455) catalysts can facilitate transesterification under mild conditions. rsc.org Other methods may involve the in-situ generation of an acid chloride intermediate which then reacts with an alcohol. organic-chemistry.org Base-catalyzed transesterification with less hindered alcohols is also possible, for example, using potassium tert-butoxide to convert a methyl ester to a tert-butyl ester, a process that can be reversed under different conditions. thieme-connect.comresearchgate.net

| Transformation | Typical Reagents | Product(s) | Notes |

| Acidic Hydrolysis | Trifluoroacetic Acid (TFA), HCl | Carboxylic Acid + Isobutylene | Common deprotection method. |

| Basic Hydrolysis | NaOH, KOH (aq.) | Generally unreactive | Steric hindrance prevents attack. amelica.orgarkat-usa.org |

| Transesterification | Alcohol, Catalyst (e.g., Borane, SnCl₂) | New Ester + tert-Butanol (B103910) | Allows for ester exchange. rsc.orgorganic-chemistry.org |

Selective Reductive Transformations of Halogen Substituents

Selective reductive dehalogenation of aryl halides is a critical transformation in organic synthesis, often utilized to remove blocking groups or to fine-tune the electronic properties of a molecule. organic-chemistry.orgsci-hub.se In the case of this compound, the presence of two different halogen substituents, bromine and chlorine, on the aromatic ring introduces the potential for selective reduction.

Generally, the reactivity of aryl halides in reductive cleavage reactions follows the trend I > Br > Cl > F. nih.gov This hierarchy is based on the carbon-halogen bond dissociation energies, where the C-Br bond is weaker and thus more susceptible to cleavage than the C-Cl bond. Consequently, it is expected that the bromine atom at the 3-position of this compound can be selectively removed while leaving the chlorine atom at the 2-position intact. organic-chemistry.orgsci-hub.se

Catalytic hydrogenation is a common method for achieving this transformation. organic-chemistry.orgsci-hub.se Using a catalyst such as palladium on carbon (Pd/C) under neutral conditions with a hydrogen source allows for the chemoselective reduction of aryl bromides in the presence of aryl chlorides. organic-chemistry.orgsci-hub.seorganic-chemistry.orgresearchwithrutgers.com The milder conditions required for C-Br bond hydrogenolysis compared to C-Cl bond cleavage enable this selectivity. organic-chemistry.orgsci-hub.se While direct studies on this compound are not prevalent, research on analogous structures like 4-bromo-2-nitrobenzoic acid demonstrates that bromides can be reduced with high yield using a palladium catalyst, even in the presence of other reducible groups. organic-chemistry.org

Alternative methods for reductive dehalogenation include the use of strong nucleophiles or microbial systems. Studies on 3-chlorobenzoate (B1228886) have shown that microorganisms are capable of reductive dehalogenation, a process that can be influenced by the presence of other substituents on the aromatic ring. nih.gov However, these microbial methods may not offer the same level of selectivity between different halogens as catalytic hydrogenation.

Table 1: Conditions for Reductive Dehalogenation of Related Aryl Halides

| Substrate Example | Reagent/Catalyst | Conditions | Outcome | Reference(s) |

|---|---|---|---|---|

| Aryl Bromides | 10% Pd/C, H₂ | Neutral, atmospheric pressure | Selective debromination | organic-chemistry.org, sci-hub.se, researchwithrutgers.com |

| Aryl Chlorides | 10% Pd/C, H₂ | More vigorous conditions required | Dechlorination | organic-chemistry.org, sci-hub.se |

| 1-Chloro-2,4-dinitrobenzene | Dimethylamine | Ethanol, room temperature | Nucleophilic substitution of Cl | libretexts.org |

| 3-Chlorobenzoate | Methanogenic sludge | Anaerobic | Reductive dechlorination | nih.gov |

Radical-Mediated Reactions and Photostimulated Processes

Radical reactions offer alternative pathways for transforming this compound, targeting either the halogen substituents or the tert-butyl ester group. Photostimulated reactions, particularly those involving a single-electron transfer (SET) mechanism, can initiate the substitution of aryl halides. acs.orgnih.govacs.org For instance, photostimulated reactions of aryl halides with carbanions can proceed via an SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism. acs.orgnih.gov This process involves the formation of an aryl radical anion, which then expels the halide ion to form an aryl radical, ultimately leading to a substitution product.

A notable radical-mediated reaction is the deprotection of the tert-butyl ester group. A mild and efficient protocol utilizes the tris-4-bromophenylamminium radical cation, known as "magic blue" (MB•+), in combination with triethylsilane. acs.orgorganic-chemistry.orgacs.org This system catalytically facilitates the cleavage of the C–O bond of the tert-butyl ester under gentle conditions, avoiding the harsh acids or high temperatures typically required. acs.org The proposed mechanism suggests that MB•+ does not act as a simple acid generator but facilitates a process where the tert-butyl group is released as gaseous isobutene. acs.orgacs.org This method is highly chemoselective and can be used for a wide range of substrates, including structurally diverse aromatic and heterocyclic compounds. acs.org

Other radical initiators, such as tert-butyl peroxybenzoate (TBPB), are known to mediate radical addition reactions. nih.govresearchgate.net While specific applications to this compound are not detailed, these reagents can generate radicals that participate in cascade reactions, such as addition to alkenes or cyclization. nih.govresearchgate.net The cleavage of tert-butyl hydroperoxide can also produce alkoxyl and methyl radicals, which could potentially initiate reactions at the halogenated aromatic ring. nih.gov

Table 2: Radical-Mediated Deprotection of tert-Butyl Esters

| Reagent System | Key Features | Mechanism | Outcome | Reference(s) |

|---|---|---|---|---|

| "Magic Blue" (MB•+) / Triethylsilane | Mild, catalytic, high yield | Radical-mediated C-O bond cleavage | Deprotection to carboxylic acid | acs.org, organic-chemistry.org, acs.org |

| tert-Butyl peroxybenzoate (TBPB) | Thermal initiator | Generates benzoyl and tert-butoxy (B1229062) radicals | Initiates radical addition/cyclization | nih.gov, researchgate.net |

Mechanistic Insights into tert-Butyl Ester Cleavage Reactions

The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under neutral and basic conditions. acsgcipr.org Its removal, or cleavage, is most commonly achieved under acidic conditions. acsgcipr.org

The classical mechanism for acid-catalyzed cleavage involves the protonation of the carbonyl oxygen of the ester. acsgcipr.orgvaia.comyoutube.com This initial step increases the electrophilicity of the carbonyl carbon. However, the reaction proceeds through a pathway involving the formation of the highly stable tert-butyl carbocation. acsgcipr.orgvaia.com The protonated ester undergoes cleavage of the oxygen-tert-butyl bond, releasing the carboxylic acid and the tertiary carbocation. This carbocation is then typically deprotonated by a weak base (like the solvent or the conjugate base of the acid) to form isobutylene gas, which is driven from the reaction, helping to push the equilibrium towards completion. acsgcipr.orgstackexchange.com A wide variety of acids, including trifluoroacetic acid (TFA), hydrochloric acid, and sulfuric acid, can be used for this purpose. acsgcipr.org

Beyond strong acids, other milder or more selective methods for tert-butyl ester cleavage have been developed. One such method involves using standard flash chromatography-grade silica (B1680970) gel in refluxing toluene. lookchem.comresearchgate.net This procedure provides good yields of the corresponding carboxylic acid and demonstrates selectivity for tert-butyl esters over tert-butyl ethers. lookchem.comresearchgate.net The reaction is believed to be promoted by the acidic nature of the silica gel surface under thermal conditions.

Additionally, tert-butyl esters can be converted directly into other functional groups. For example, reaction with thionyl chloride (SOCl₂) at room temperature can yield the corresponding acid chloride. organic-chemistry.org This reaction is notably selective, as other common esters like methyl or ethyl esters are unreactive under these conditions. organic-chemistry.org

Table 3: Comparison of tert-Butyl Ester Cleavage Methods

| Method | Reagents | Mechanism | Key Features | Reference(s) |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Strong acids (TFA, HCl, H₂SO₄) | Protonation followed by formation of tert-butyl cation | Common, efficient, but can be harsh | acsgcipr.org, vaia.com, stackexchange.com |

| Silica Gel Promotion | Silica gel, refluxing toluene | Heterogeneous acid catalysis | Mild, selective over t-butyl ethers | lookchem.com, researchgate.net |

| Radical-Mediated Cleavage | "Magic Blue" (MB•+), Triethylsilane | Radical-mediated C-O bond cleavage | Very mild, high chemoselectivity | acs.org, organic-chemistry.org, acs.org |

| Conversion to Acid Chloride | Thionyl Chloride (SOCl₂) | N/A | Direct conversion, selective over other esters | organic-chemistry.org |

Strategic Applications As a Synthetic Intermediate in Complex Molecule Construction

Utilization in the Synthesis of Advanced Pharmaceutical Intermediates

The halogenated benzoic acid framework is a common motif in many biologically active compounds. While direct evidence for the use of tert-Butyl 3-bromo-2-chlorobenzoate in the synthesis of specific commercial drugs is not extensively published in readily available literature, its parent acid, 3-bromo-2-chlorobenzoic acid, and related isomers are known to be key precursors for various pharmaceutical agents. For instance, 5-bromo-2-chlorobenzoic acid is a crucial intermediate in the synthesis of SGLT-2 inhibitors, a class of drugs used to treat type 2 diabetes. google.com The strategic placement of the bromo and chloro substituents on the aromatic ring of this compound allows for its potential use in the synthesis of analogous complex pharmaceutical intermediates through sequential and regioselective cross-coupling reactions.

The bromine atom, being more reactive than the chlorine atom in many catalytic systems, can be selectively targeted in reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination to introduce a desired substituent. Subsequently, the chlorine atom can be functionalized under different reaction conditions, allowing for the introduction of a second point of diversity. This stepwise approach is invaluable in the construction of complex, poly-substituted aromatic cores that are often found in modern drug candidates.

Precursor Role in Agrochemical Active Ingredient Synthesis

Similar to the pharmaceutical industry, the agrochemical sector relies on the development of complex organic molecules with specific biological activities. Halogenated aromatic compounds are a cornerstone in the design of many pesticides, herbicides, and fungicides. While specific examples detailing the use of this compound in the synthesis of commercial agrochemical active ingredients are not prevalent in public domain literature, the structural motifs present in this compound are highly relevant to the field.

The bromo- and chloro-substituents can be crucial for the biological activity of the final product, and the ability to selectively functionalize these positions allows for the fine-tuning of a molecule's properties, such as its efficacy, selectivity, and environmental persistence. The general synthetic utility of dihalogenated benzoic acids as precursors to agrochemicals suggests that this compound is a valuable, albeit perhaps underexplored, building block for the discovery and development of new crop protection agents.

Building Block for Novel Materials and Polymer Precursors

The rigid aromatic core and the presence of two reactive halogen sites make this compound an attractive building block for the synthesis of novel materials and polymer precursors. Polyarylenes, a class of polymers known for their high thermal stability and desirable electronic properties, are often synthesized through the polymerization of dihalogenated aromatic monomers via cross-coupling reactions.

The differential reactivity of the C-Br and C-Cl bonds in this compound could potentially be exploited to create highly ordered and functionalized polymers. For instance, selective polymerization at the more reactive bromine position could yield a linear polymer, with the chlorine atoms remaining as pendant functional groups that can be further modified in a post-polymerization step. This would allow for the synthesis of polymers with tailored properties for applications in areas such as organic electronics, high-performance plastics, and membrane technology. While specific research on the use of this exact monomer is not widely reported, the principles of polyarylene synthesis strongly support its potential in this area.

Development of Polyfunctionalized Organic Molecules through Derivatization

The true synthetic power of this compound lies in its capacity to serve as a scaffold for the creation of a diverse array of polyfunctionalized organic molecules. The distinct reactivity of its functional groups allows for a high degree of control over the derivatization process.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Potential Reactions | Notes |

| tert-Butyl Ester | Hydrolysis (acid-catalyzed) | Provides access to the corresponding carboxylic acid. |

| Bromine Atom | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, Stille Coupling, Heck Reaction | Generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions. |

| Chlorine Atom | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination | Can be reacted selectively after functionalization of the bromine atom, often requiring more forcing reaction conditions or specific catalyst systems. |

By carefully selecting the reaction conditions and catalysts, chemists can selectively manipulate each of these sites to introduce a wide range of substituents, including alkyl, aryl, heteroaryl, amino, and alkynyl groups. This allows for the systematic exploration of chemical space around the 3-bromo-2-chlorobenzoate core, which is a key strategy in the discovery of new molecules with desired properties.

Multi-Step Derivatization Strategies Leveraging Diverse Reaction Sites

The differential reactivity of the bromine and chlorine atoms in this compound is the cornerstone of multi-step derivatization strategies aimed at building molecular complexity in a controlled manner. A common and powerful approach involves a sequence of palladium-catalyzed cross-coupling reactions.

A typical synthetic sequence might begin with a selective Suzuki-Miyaura coupling at the more reactive C-Br bond. This reaction, which forms a new carbon-carbon bond, can be used to introduce a variety of aryl or vinyl substituents. The resulting chloro-substituted biaryl or stilbene (B7821643) derivative can then undergo a second cross-coupling reaction, such as a Buchwald-Hartwig amination, at the C-Cl bond to install a nitrogen-containing functional group. Finally, hydrolysis of the tert-butyl ester can unmask the carboxylic acid, providing a handle for further modifications such as amide bond formation.

This stepwise approach, where each reaction site is addressed sequentially, allows for the precise and predictable synthesis of highly complex and polyfunctionalized molecules that would be difficult to access through other methods. The ability to orchestrate these transformations with a high degree of regioselectivity underscores the value of this compound as a strategic building block in modern organic synthesis.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the elucidation of the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR: Chemical Shift Anisotropy and Coupling Constant Analysis

Proton (¹H) NMR spectroscopy of tert-Butyl 3-bromo-2-chlorobenzoate would be expected to reveal distinct signals for the aromatic and aliphatic protons. The aromatic region would feature a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The chemical shifts of these aromatic protons are influenced by the anisotropic effects of the benzene ring and the electronic effects of the bromo, chloro, and tert-butoxycarbonyl substituents.

The tert-butyl group would exhibit a sharp singlet in the upfield region of the spectrum, integrating to nine protons. The chemical shift of this singlet is a characteristic feature of the tert-butyl ester group.

Analysis of the coupling constants (J-values) between the aromatic protons would be crucial in determining their relative positions on the benzene ring. For instance, a larger coupling constant is typically observed for ortho-coupled protons compared to meta- or para-coupled protons.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.8-8.0 | d | ~8.0 | 1H | Ar-H |

| ~7.5-7.7 | t | ~8.0 | 1H | Ar-H |

| ~7.3-7.5 | d | ~8.0 | 1H | Ar-H |

| ~1.6 | s | - | 9H | -C(CH₃)₃ |

| Note: This table is illustrative as experimental data for this specific compound is not publicly available. |

Carbon-13 (¹³C) NMR: Chemical Environment and Multiplicity Assessments

The ¹³C NMR spectrum of this compound would provide information on each unique carbon atom in the molecule. The spectrum would be expected to show signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the tert-butyl group.

The chemical shifts of the aromatic carbons are influenced by the electronegativity of the halogen substituents and the ester group. The carbon atom attached to the bromine would likely appear at a different chemical shift compared to the one attached to the chlorine. The quaternary carbon of the tert-butyl group and the methyl carbons would appear in the aliphatic region of the spectrum. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (Ester) |

| ~135 | Ar-C |

| ~133 | Ar-C |

| ~131 | Ar-C |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~125 | Ar-C |

| ~82 | -OC (CH₃)₃ |

| ~28 | -C(CH₃ )₃ |

| Note: This table is illustrative as experimental data for this specific compound is not publicly available. |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively establish the connectivity of the atoms in this compound, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the placement of the substituents on the aromatic ring by showing correlations from the aromatic protons to the carbonyl carbon and the carbons bearing the halogens.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. For this molecule, it could help to confirm the through-space relationships between the protons on the aromatic ring and the tert-butyl group.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental formula of a compound.

Accurate Mass Determination and Elemental Composition Analysis

HRMS analysis of this compound would provide an accurate mass measurement of the molecular ion. This high-precision measurement allows for the determination of the elemental formula (C₁₁H₁₂BrClO₂) with a high degree of confidence, confirming the presence of bromine and chlorine atoms through their characteristic isotopic patterns.

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Elemental Composition |

| [M+H]⁺ | 290.9887 | Not Available | C₁₁H₁₃⁷⁹Br³⁵ClO₂ |

| [M+H]⁺ | 292.9867 | Not Available | C₁₁H₁₃⁸¹Br³⁵ClO₂ / C₁₁H₁₃⁷⁹Br³⁷ClO₂ |

| [M+H]⁺ | 294.9837 | Not Available | C₁₁H₁₃⁸¹Br³⁷ClO₂ |

| Note: This table is illustrative as experimental data for this specific compound is not publicly available. The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes would result in a characteristic isotopic cluster. |

Elucidation of Fragmentation Pathways via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting fragment ions. This technique provides valuable information about the structure of the molecule.

A likely fragmentation pathway would involve the loss of the tert-butyl group as a stable carbocation, resulting in a prominent fragment ion. Further fragmentation of the aromatic ring could also be observed, providing additional structural confirmation.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a important tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds within the molecule. wiley.com For this compound, the IR spectrum would be expected to display a unique pattern of absorption bands that confirm the presence of its key structural features. While the specific spectrum for this compound is not publicly available, we can predict the characteristic absorption regions based on the analysis of similar molecules, such as tert-butyl benzoate (B1203000), halogenated benzoic acids, and other alkyl halides. docbrown.infonih.govnist.gov

Expected Vibrational Modes:

C=O Carbonyl Stretch: The ester functional group would exhibit a strong, sharp absorption band corresponding to the C=O stretching vibration. For benzoate esters, this peak typically appears in the range of 1725-1705 cm⁻¹. The electron-withdrawing effects of the bromine and chlorine atoms on the benzene ring may slightly shift this frequency.

C-O Ester Stretch: Two C-O stretching vibrations are expected for the ester group. The C-O-C asymmetric stretch would likely appear as a strong band between 1300-1200 cm⁻¹, while the O-C-C symmetric stretch would be found in the 1150-1000 cm⁻¹ region.

tert-Butyl Group Vibrations: The tert-butyl group would be identifiable by characteristic C-H stretching and bending vibrations. Symmetrical and asymmetrical stretching of the C-H bonds in the methyl groups are expected to occur just below 3000 cm⁻¹ (typically 2980-2950 cm⁻¹). wiley.com Bending vibrations for the tert-butyl group, including characteristic umbrella and rocking modes, would produce strong absorptions around 1390 cm⁻¹ and 1370 cm⁻¹. docbrown.info

Aromatic C-H and C=C Vibrations: The benzene ring would give rise to several characteristic bands. Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). Aromatic C=C in-plane stretching vibrations are expected to produce two or three bands of variable intensity in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are highly sensitive to the substitution pattern on the ring and would appear in the 900-690 cm⁻¹ "fingerprint" region, providing clues about the arrangement of the bromo, chloro, and ester substituents.

C-Br and C-Cl Stretches: The vibrations of the carbon-halogen bonds are expected at lower wavenumbers. The C-Cl stretching vibration typically appears in the range of 850-550 cm⁻¹, while the C-Br stretch is found at even lower frequencies, generally between 680-500 cm⁻¹. docbrown.info These bands can sometimes be difficult to assign definitively as they may overlap with other vibrations in the fingerprint region.

A hypothetical table of the major expected IR absorption bands for this compound is presented below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100-3000 | Weak to Medium |

| C-H Stretch | tert-Butyl (asymmetric) | ~2970 | Strong |

| C-H Stretch | tert-Butyl (symmetric) | ~2870 | Medium |

| C=O Stretch | Ester | 1725-1705 | Strong |

| C=C Stretch | Aromatic | 1600-1450 | Medium to Weak |

| C-H Bend | tert-Butyl (umbrella) | ~1390 | Strong |

| C-H Bend | tert-Butyl (rocking) | ~1370 | Strong |

| C-O Stretch | Ester (asymmetric) | 1300-1200 | Strong |

| C-O Stretch | Ester (symmetric) | 1150-1000 | Strong |

| C-Cl Stretch | Aryl Halide | 850-550 | Medium to Strong |

| C-Br Stretch | Aryl Halide | 680-500 | Medium to Strong |

This predictive analysis provides a framework for what to expect in an experimental IR spectrum of this compound, allowing for the confirmation of its functional groups and offering insights into its molecular structure.

X-ray Crystallography for Definitive Solid-State Structural Analysis

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular forces. In the case of this compound, several types of non-covalent interactions would be expected to play a role in the crystal packing.

Halogen Bonding: A significant interaction in the crystal structure of halogenated compounds is halogen bonding. acs.orgmdpi.com This is an attractive, non-covalent interaction where a halogen atom (in this case, bromine or chlorine) acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as the oxygen atom of a carbonyl group on an adjacent molecule. acs.org It is plausible that C-Br···O or C-Cl···O halogen bonds could be a key feature in the crystal packing of this compound, influencing the orientation of neighboring molecules. The strength of these interactions can be influenced by the electron-withdrawing nature of the substituents on the halogen-bearing atom. acs.org

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors like -OH or -NH groups, weak C-H···O hydrogen bonds are likely to be present. The hydrogen atoms of the tert-butyl group or the aromatic ring can interact with the oxygen atoms of the ester group on a neighboring molecule. These interactions, although weaker than conventional hydrogen bonds, can collectively contribute to the stability of the crystal lattice. researchgate.net

The interplay of these various intermolecular forces would dictate the final crystal packing arrangement, influencing properties such as melting point and solubility.

X-ray crystallography would also reveal the preferred conformation of this compound in the solid state. Key conformational features include the orientation of the ester group relative to the benzene ring and the rotational position of the tert-butyl group.

Ester Group Orientation: The dihedral angle between the plane of the benzene ring and the plane of the ester group is a critical conformational parameter. In many benzoate esters, there is a degree of twisting between these two planes to minimize steric hindrance between the ester group and the ortho substituent (in this case, the chlorine atom). rsc.org The presence of the bulky tert-butyl group could also influence this torsion angle.

tert-Butyl Group Conformation: The C-O-C-C bond of the tert-butyl ester group will have a specific dihedral angle that minimizes steric strain. The large size of the tert-butyl group is a significant factor in determining the local conformation around the ester linkage.

Analysis of related crystal structures suggests that the molecule would adopt a conformation that represents a balance between maximizing favorable intermolecular interactions and minimizing intramolecular steric repulsion. researchgate.netacs.org The precise bond lengths and angles determined by X-ray crystallography would also provide insight into the electronic effects of the bromo and chloro substituents on the geometry of the benzene ring and the ester group.

Advanced Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as the primary electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, is the primary electron acceptor (electrophile). libretexts.org The energy and localization of these orbitals are critical for predicting how a molecule will interact with other reagents. ucsb.edu

For tert-Butyl 3-bromo-2-chlorobenzoate, the HOMO is expected to be localized primarily on the aromatic ring, with some contribution from the non-bonding electrons of the halogen and oxygen atoms. The electron-withdrawing nature of the chlorine and bromine atoms would lower the energy of the HOMO, making the compound less susceptible to electrophilic attack than unsubstituted benzene (B151609). The LUMO is anticipated to be an antibonding π* orbital distributed across the aromatic system, with significant contributions from the carbon atoms attached to the halogens and the carbonyl group. A low-lying LUMO would indicate sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability; a larger gap implies higher stability and lower reactivity.

Table 1: Predicted Frontier Orbital Properties of this compound

| Orbital | Predicted Localization | Implication for Reactivity |

|---|---|---|

| HOMO | Aromatic π-system, with contributions from halogen and oxygen lone pairs. | Indicates regions likely to act as a nucleophile or undergo electrophilic attack. Energy level suggests reactivity towards strong electrophiles. |

| LUMO | Aromatic π*-system, particularly on the carbonyl carbon and carbons bonded to halogens. | Indicates regions susceptible to nucleophilic attack. Energy level suggests reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Moderate to large. | Suggests relatively high kinetic stability. |

A Molecular Electrostatic Potential (MESP) map is a powerful visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is used to predict how molecules will interact, particularly in non-covalent interactions and the initial stages of a chemical reaction. nih.govmdpi.com The MESP map displays regions of negative potential (electron-rich, colored in red or yellow), which are prone to electrophilic attack, and regions of positive potential (electron-poor, colored in blue), which are susceptible to nucleophilic attack. researchgate.net

For this compound, the MESP would show significant negative potential around the two oxygen atoms of the ester group due to their high electronegativity and lone pairs of electrons. The aromatic ring would exhibit a complex potential landscape. The electron-withdrawing effects of the chlorine, bromine, and carbonyl groups would pull electron density from the ring, making it generally less negative than benzene. However, localized regions of negative potential might still exist above and below the plane of the ring. The most positive potential would likely be found around the hydrogen atoms of the aromatic ring and the carbonyl carbon, marking them as potential sites for nucleophilic interaction. Statistical analyses have shown a robust correlation between MESP values and substituent effects in various chemical reactions. rsc.org

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, providing a valuable tool for structure elucidation and verification. researchgate.net These predictions can aid in the assignment of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, one can derive theoretical chemical shifts. These are often scaled using linear regression methods to improve agreement with experimental data. nih.govnih.gov For this compound, calculations would predict distinct signals for the three aromatic protons, influenced by the electronic effects of the adjacent halogen and ester groups. The bulky tert-butyl group would show a characteristic singlet in the ¹H spectrum and two signals in the ¹³C spectrum. Additivity rules and substituent chemical shift (SCS) values can also provide estimates for aromatic proton shifts. stenutz.eu

IR Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an Infrared (IR) spectrum. nih.gov For this compound, key predicted vibrations would include the strong C=O stretching frequency of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching frequencies, aromatic C=C stretching bands, and C-H stretching and bending modes. The C-Cl and C-Br stretching vibrations would appear in the fingerprint region at lower wavenumbers. Calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors. nih.gov Analysis of the IR spectra of related compounds like sodium benzoate (B1203000) can help in assigning characteristic peaks. nih.govresearchgate.net

Table 2: Predicted Spectroscopic Parameters for this compound

| Spectroscopy | Predicted Feature | Approximate Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.0 ppm (3 distinct multiplets/doublets) |

| ¹H NMR | tert-Butyl Protons | δ 1.4 - 1.6 ppm (singlet, 9H) |

| ¹³C NMR | Carbonyl Carbon | δ 160 - 170 ppm |

| ¹³C NMR | Aromatic Carbons | δ 120 - 140 ppm (6 distinct signals) |

| ¹³C NMR | tert-Butyl Carbons | δ ~80 ppm (quaternary), ~28 ppm (methyls) |

| IR | C=O Stretch (Ester) | ~1725 cm⁻¹ |

| IR | Aromatic C=C Stretch | ~1450-1600 cm⁻¹ |

| IR | C-O Stretch | ~1100-1300 cm⁻¹ |

| IR | C-Cl / C-Br Stretch | < 800 cm⁻¹ |

Computational Investigation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification of reactants, products, intermediates, and, crucially, transition states—the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, a relevant reaction to study would be nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms. Computational modeling could compare the activation barriers for substitution at the bromine-bearing carbon versus the chlorine-bearing carbon. Such studies on related systems, like the reaction of OH radicals with benzoate anions, have successfully determined favored reaction pathways and rate constants using transition state theory. scirp.orgresearchgate.net Similarly, mechanistic studies on palladium-catalyzed reactions involving benzoate anions have used DFT to elucidate reaction pathways and the stability of transition states. acs.org These investigations would provide a detailed, step-by-step understanding of the reaction mechanism at a molecular level.

Conformational Landscape Analysis and Energetic Stability Studies

Molecules with rotatable single bonds can exist in multiple conformations. Conformational analysis aims to identify the different possible spatial arrangements (conformers) and determine their relative energies to find the most stable, lowest-energy structure. upenn.edu

In this compound, the key rotatable bonds are the C(aryl)-C(O) bond and the O-C(tert-butyl) bond. Rotation around the C(aryl)-C(O) bond would alter the orientation of the bulky tert-butyl ester group relative to the ortho-chlorine atom. Due to steric hindrance, the planar conformation, where the carbonyl group is coplanar with the aromatic ring, might be destabilized. The lowest energy conformer is likely one where the ester group is twisted out of the plane of the benzene ring to minimize steric clash with the ortho-chlorine. The bulky tert-butyl group itself is known to have a significant impact on conformational preferences, generally favoring equatorial positions in cyclic systems to minimize steric strain. libretexts.orglibretexts.org Computational methods can systematically rotate these bonds and calculate the energy at each step, generating a potential energy profile that reveals the most stable conformers and the energy barriers between them. rsc.org

Solvation Models and Solvent Effects in Theoretical Calculations

Most chemical reactions are performed in a solvent, which can significantly influence molecular properties and reactivity. Computational models can account for these effects, most commonly through implicit solvation models like the Polarizable Continuum Model (PCM). github.ioosti.gov In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. youtube.comaip.org

For this compound, a molecule with a significant dipole moment, the choice of solvent would affect its conformational equilibrium and reactivity. A polar solvent would stabilize charge separation and could influence the transition state energies of polar reactions. For example, DFT calculations including a PCM can provide more accurate predictions of reaction barriers and spectroscopic parameters in solution compared to gas-phase calculations alone. chemrxiv.orgmdpi.comresearchgate.net

Patent Landscape and Industrial Research Implications

Patent Landscape and Intellectual Property Related to the Compound

An analysis of the patent landscape reveals that tert-butyl 3-bromo-2-chlorobenzoate is primarily cited as an intermediate in the synthesis of novel compounds, particularly those with potential pharmaceutical applications. While patents may not always explicitly claim the intermediate itself, its inclusion in the synthetic pathway is crucial for the creation of the final, often more complex and valuable, product.

For instance, the compound is mentioned in patents related to the synthesis of C-glucoside derivatives, which are investigated as inhibitors of sodium-glucose co-transporter 2 (SGLT2) for the treatment of diabetes. googleapis.com These patents describe multi-step syntheses where this compound serves as a critical building block.

The intellectual property surrounding this compound is thus intrinsically linked to the patents of the final products derived from it. Companies that have patented these final products indirectly control the commercial application of the synthesis routes involving this compound.

A review of relevant patent literature indicates its use in the preparation of various substituted benzaldehydes and benzoic acids, which are themselves precursors to a wide range of chemical entities. googleapis.com The following table summarizes key patent information where the related precursor, 5-bromo-2-chlorobenzoic acid, which is used to synthesize the title compound, is a central component. The synthesis of this compound would be a subsequent step in these processes.

Table 1: Selected Patent Applications Related to the Synthesis of 5-bromo-2-chlorobenzoic acid

| Patent Number | Title/Focus | Key Findings/Relevance |

| CN113773194A | Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis | Describes a two-step method to produce 5-bromo-2-chloro-benzoic acid with high yield and purity, suitable for industrial production. scribd.comgoogle.com |

| CN108250060A | The synthetic method of the bromo- 2- chlorobenzoic acids of 5- | Utilizes salicylic (B10762653) acid as a starting material, involving bromination and chlorination, highlighting a novel and cost-effective route. google.com |

| CN105622382A | Synthesis method of 5-bromo-2-chloro benzoic acid | Employs 2-chlorobenzotrichloride as a raw material in a one-pot synthesis, resulting in high purity and yield. google.com |

| US 9,315,438 B2 | Optically pure benzyl-4-chlorophenyl-C-glucoside derivatives | Mentions the use of related bromo-chloro-substituted benzoic acids in the synthesis of SGLT-2 inhibitors. googleapis.com |

Considerations for Industrial Scale-Up and Process Development

The industrial scale-up of the synthesis of this compound requires careful consideration of several factors, primarily derived from the methods used to produce its precursor, 5-bromo-2-chlorobenzoic acid. The esterification step to form the tert-butyl ester would follow the synthesis of the benzoic acid.

Synthesis Routes for the Precursor (5-bromo-2-chlorobenzoic acid):

Several synthetic routes for 5-bromo-2-chlorobenzoic acid have been reported in patent literature, each with its own set of challenges for industrial application:

From 2-chlorobenzoic acid: This method involves the direct bromination of 2-chlorobenzoic acid. A key challenge is controlling the regioselectivity of the bromination to favor the desired 5-bromo isomer over other isomers, such as 4-bromo-2-chlorobenzoic acid. scribd.com The separation of these isomers can be difficult and costly on an industrial scale.

From 2-chlorobenzotrichloride: This route involves the bromination of 2-chlorobenzotrichloride followed by hydrolysis. google.com While this can be a one-pot synthesis, the handling of corrosive reagents like thionyl chloride (often used to produce the acid chloride intermediate) and the management of by-products are significant considerations. patsnap.com

From salicylic acid: This approach involves the bromination and subsequent chlorination of salicylic acid. google.com This route may be economically advantageous due to the low cost of the starting material.

Esterification to this compound:

The final step involves the esterification of 3-bromo-2-chlorobenzoic acid with tert-butanol (B103910) or a tert-butyl source. Common methods include:

Acid-catalyzed esterification: This classic method would involve reacting the benzoic acid with an excess of tert-butanol in the presence of a strong acid catalyst. The removal of water to drive the equilibrium towards the product is a key process parameter.

Reaction with tert-butylating agents: More reactive but often more expensive reagents could be employed to introduce the tert-butyl group.

For industrial production, the choice of route would depend on a balance of factors including raw material cost, reagent handling and safety, reaction yield and purity, and the ease of product isolation and purification. The use of hazardous reagents like butyllithium (B86547) in some laboratory-scale syntheses is generally avoided in large-scale industrial processes due to safety and cost concerns. scribd.com

Economic and Environmental Impact Assessments of Manufacturing Processes

The economic viability and environmental footprint of producing this compound are largely tied to the manufacturing process of its precursor, 5-bromo-2-chlorobenzoic acid.

Economic Impact:

Reagent and Catalyst Costs: The cost of reagents, catalysts (such as copper catalysts in some hydroxylation/hydrolysis steps), and solvents can significantly impact the economics. googleapis.com The ability to recover and reuse solvents and catalysts is a key factor in reducing costs for industrial production. scribd.com

Process Efficiency: High reaction yields and product purity minimize the need for costly purification steps and reduce waste, thereby improving the economic efficiency of the process. scribd.com

Environmental Impact:

Solvent and Reagent Selection: The choice of solvents and reagents has a direct impact on the environmental footprint. The use of environmentally benign solvents and the avoidance of hazardous reagents like carbon tetrachloride are crucial considerations. scribd.com Some patented methods aim to use solvents that can be recovered and reused, minimizing waste. scribd.com

Waste Generation: The manufacturing process can generate various waste streams, including acidic or basic aqueous waste, organic solvent waste, and solid waste from by-products and purification steps. Proper treatment and disposal of this waste are essential to mitigate environmental impact. The generation of halogenated organic waste is a particular concern.

The development of more sustainable and efficient manufacturing processes for 5-bromo-2-chlorobenzoic acid and, by extension, this compound, is an ongoing area of research. The focus is on improving reaction selectivity, reducing the use of hazardous materials, and minimizing waste generation to create a more economically and environmentally sound industrial process. scribd.com

Future Research Trajectories and Emerging Paradigms in Halogenated Benzoate Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The precise and efficient synthesis of polysubstituted aromatic compounds such as tert-butyl 3-bromo-2-chlorobenzoate is a significant challenge. Future research will heavily focus on the development of innovative catalytic systems that offer superior control over regioselectivity and are environmentally benign.